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Introduction to MIR22

MicroRNA-22 (miR-22) is a highly conserved, 22-nucleotide non-coding RNA that plays a
critical role in the post-transcriptional regulation of gene expression.[1][2] It is involved in a wide
array of biological processes, including cell proliferation, differentiation, apoptosis, and
metabolism.[1] The gene encoding miR-22, MIR22HG, is located on chromosome 17p13.3.[2]
Dysregulation of miR-22 has been implicated in numerous human diseases, where it can
function as either a tumor suppressor or an oncogene depending on the cellular context.[1][2]
[3][4] Its diverse roles make it a compelling target for therapeutic intervention using precision
gene-editing technologies like CRISPR-Cas9.

Key Functions and Disease Relevance of MIR22:

e Cancer: MIR22 exhibits a dual role in cancer. It can act as a tumor suppressor in some
cancers like colorectal and lung cancer by inhibiting cell proliferation.[1] Conversely, it can
function as an oncomiR in other malignancies, such as breast and cervical cancer, by
promoting tumor progression.[3][4]

e Metabolic Disorders: MIR22 is a pivotal regulator of metabolic processes and has emerged
as a therapeutic target in conditions like obesity, type 2 diabetes, and metabolic-associated
liver diseases.[2]
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» Cardiovascular Disease: This microRNA is highly expressed in the heart and is an important
regulator of cardiac remodeling and hypertrophy.[5]

e Immune Regulation and Autoimmune Diseases: MIR22 is associated with immune functions
and has been linked to autoimmune diseases such as systemic lupus erythematosus (SLE).

[1]

Principle of CRISPR-Cas9 Editing of MIR22

The CRISPR-Cas9 system allows for precise, targeted modification of the genome. For editing
the MIR22 gene, the system utilizes a guide RNA (gRNA) designed to be complementary to a
specific sequence within the MIR22 genomic locus. This gRNA directs the Cas9 nuclease to
the target site, where it induces a double-strand break (DSB).[6][7] The cell's natural DNA
repair mechanisms, primarily Non-Homologous End Joining (NHEJ), will repair this break.
NHEJ is an error-prone process that often results in small insertions or deletions (indels),
leading to a functional knockout of the microRNA.[7]

Experimental Protocols
sgRNA Design for MIR22 Knockout

Objective: To design single guide RNAs (sgRNAS) that specifically target the MIR22 gene for
CRISPR-Cas9 mediated knockout.

Materials:

o Computer with internet access

¢ sgRNA design software (e.g., Benchling, CRISPOR)
e Human reference genome (GRCh38/hg38)
Protocol:

o Obtain the genomic sequence of the human MIR22 gene from a database such as NCBI
Gene or Ensembl.

 Input the MIR22 sequence into the chosen sgRNA design tool.
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o Select sgRNAs that target the mature miR-22 sequence or the seed region to ensure
functional knockout.

» The design tool will generate a list of potential SgRNAS. Prioritize those with high on-target
scores and low off-target scores to maximize efficacy and minimize unintended edits.

o Select at least two to three top-scoring sgRNAs for experimental validation.

Delivery of CRISPR-Cas9 Components

Objective: To efficiently deliver the Cas9 nuclease and MIR22-targeting sgRNA into the target
cells.

Materials:

Target cell line (e.g., HEK293T, Hela)

o Complete cell culture medium

e Cas9 nuclease (as plasmid DNA, mRNA, or recombinant protein)

» sgRNA (as plasmid DNA or synthetic RNA)

o Delivery reagent/system (choose one of the following):

o Lipofection: Lipid-based transfection reagent (e.g., Lipofectamine™)
o Electroporation: Electroporation system and compatible cuvettes

o Viral Transduction: Lentiviral or Adeno-Associated Viral (AAV) vectors encoding Cas9 and
SgRNA[8][9]

Protocol (Lipofection-based delivery of Cas9/sgRNA plasmids):

o Cell Seeding: The day before transfection, seed the target cells in a 24-well plate at a density
that will result in 70-90% confluency at the time of transfection.

» Transfection Complex Preparation:
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o In one tube, dilute the Cas9 plasmid and the sgRNA plasmid in a serum-free medium.

o In a separate tube, dilute the lipid-based transfection reagent in the same serum-free
medium.

o Combine the diluted DNA and the diluted lipid reagent, mix gently, and incubate at room
temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.

o Transfection: Add the transfection complexes dropwise to the cells.

 Incubation: Incubate the cells for 48-72 hours post-transfection to allow for gene editing to
occur.

Validation of MIR22 Editing

Objective: To confirm the successful knockout of the MIR22 gene at the genomic and functional
levels.

Materials:

e Genomic DNA extraction kit

 PCR reagents

o Primers flanking the sgRNA target site

e Sanger sequencing reagents and access to a sequencer
o RNA extraction kit

e RT-PCR reagents and instrument

e Primers for mature miR-22

Protocol:

o Genomic DNA Extraction: At 72 hours post-transfection, harvest the cells and extract
genomic DNA.
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» PCR Amplification: Amplify the genomic region targeted by the sgRNA using the designed
primers.

e Detection of Indels:

o Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing. The
presence of overlapping peaks in the chromatogram downstream of the target site
indicates the presence of indels.

o T7 Endonuclease | (T7E1) Assay: This assay can also be used to detect mismatches in
heteroduplex DNA formed from wild-type and edited DNA.

e Quantification of Mature MIR22 Expression:
o Extract total RNA from the edited and control cells.

o Perform gRT-PCR using primers specific for mature miR-22 to quantify its expression
level. A significant reduction in miR-22 levels in the edited cells compared to the control
cells confirms functional knockout.

Downstream Functional Assays

Based on the known functions of MIR22, the following assays can be performed to assess the
phenotypic consequences of its knockout.

Cell Proliferation Assay (MTT Assay)

Protocol:

Seed an equal number of edited and control cells in a 96-well plate.

At various time points (e.g., 24, 48, 72 hours), add MTT reagent to the wells and incubate.

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a plate reader. A change in absorbance reflects a

change in cell viability and proliferation.
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Apoptosis Assay (Annexin V Staining)

Protocol:

» Harvest edited and control cells.

e Wash the cells with cold PBS.

o Resuspend the cells in Annexin V binding buffer.

e Add FITC-conjugated Annexin V and Propidium lodide (P1).
 Incubate in the dark.

e Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Data Presentation

Table 1: Expression of MIR22 in Various Cancers

MIR22 Expression

Cancer Type Role Reference
Level
Lower in HCC

Hepatocellular )

) specimens compared Tumor Suppressor [10]

Carcinoma )
to healthy livers

Colorectal Cancer Downregulated Tumor Suppressor [1]

Lung Cancer Downregulated Tumor Suppressor [1]
Upregulated (in some )

Breast Cancer OncomiR [3114]
contexts)

Cervical Cancer Upregulated OncomiR [3114]

Renal Cell Carcinoma  Downregulated Tumor Suppressor [11]

Table 2: Validated Gene Targets of MIR22
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] Associated
Target Gene Function Reference
Pathway/Process
PTEN Tumor Suppressor PI3K/AKT Signaling [3114]
] Epigenetic Regulation,
HDAC4 Histone Deacetylase ) o [2][5]
Muscle Differentiation
Senescence,
SIRT1 Deacetylase ] [3114]
Metabolism
. TGF-B/SMAD
TGFB-R1 Receptor Kinase _ _ [2]
Signaling
HIF-1a Transcription Factor Hypoxia Response [10][12]
o VSMC Phenotypic
EVI1 Transcription Factor ) [13]
Modulation
Methyl-CpG Bindin VSMC Phenotypic
MECP2 y P J _ P [13]
Protein Modulation
Visualizations
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CRISPR-Cas9 Workflow for MIR22 Knockout
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Caption: Workflow for MIR22 gene knockout using CRISPR-Cas9.
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Key Signaling Pathways Regulated by MIR22
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Caption: MIR22 regulates key cellular signaling pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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